molecular formula C13H20N2O5 B1372102 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid CAS No. 1065075-72-0

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

Cat. No.: B1372102
CAS No.: 1065075-72-0
M. Wt: 284.31 g/mol
InChI Key: AJOOKLUMLWKVAN-UHFFFAOYSA-N
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Description

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a compound that features a tert-butyl carbamate (Boc) protected amino group attached to an isoxazole ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, to yield the free amino group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Substitution: Di-tert-butyl dicarbonate, triethylamine, pyridine

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Deprotection: Free amino group

    Substitution: Various substituted derivatives

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

Scientific Research Applications

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.

    3-(Boc-amino)-5-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a tert-butyl group.

    3-(Boc-amino)-5-ethylisoxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. The Boc-protected amino group allows for selective deprotection, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOOKLUMLWKVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
Reactant of Route 6
3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

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